molecular formula C18H16N2O3 B6179376 4-{8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}phenol, Mixture of diastereomers CAS No. 1013813-81-4

4-{8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}phenol, Mixture of diastereomers

Cat. No. B6179376
CAS RN: 1013813-81-4
M. Wt: 308.3
InChI Key:
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Description

“4-{8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}phenol” is a chemical compound with the CAS Number: 1013813-81-4 . It has a molecular weight of 308.34 . The compound is also known by its IUPAC name, 4- (8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta [c]quinolin-4-yl)phenol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16N2O3/c21-13-7-4-11 (5-8-13)18-15-3-1-2-14 (15)16-10-12 (20 (22)23)6-9-17 (16)19-18/h1-2,4-10,14-15,18-19,21H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Given the potential biological activity of this compound, future research could focus on further elucidating its mechanism of action and potential applications, particularly in the context of SCLC cell lines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the cyclopenta[c]quinoline ring system followed by the attachment of the phenol and nitro groups.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "cyclopentadiene", "phenol", "sodium nitrite", "sodium borohydride", "sodium hydroxide", "acetic acid", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline", "a. Mix 2-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate in acetic acid and heat under reflux for 6 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Dissolve the solid product in hydrochloric acid and add sodium nitrite.", "d. Add the resulting diazonium salt to a solution of cyclopentadiene in diethyl ether and stir for 24 hours.", "e. Filter the solid product and wash with water to obtain 8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline.", "Step 2: Attachment of phenol and nitro groups", "a. Dissolve 8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline and phenol in sodium hydroxide.", "b. Add sodium borohydride and stir for 24 hours.", "c. Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether.", "d. Dry the organic layer and evaporate the solvent to obtain a mixture of diastereomers of 4-{8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}phenol." ] }

CAS RN

1013813-81-4

Molecular Formula

C18H16N2O3

Molecular Weight

308.3

Purity

95

Origin of Product

United States

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